molecular formula C13H8BrNO2S B2402148 N-(4-Bromothiophen-2-ylmethyl) phthalimide CAS No. 871713-60-9

N-(4-Bromothiophen-2-ylmethyl) phthalimide

Cat. No.: B2402148
CAS No.: 871713-60-9
M. Wt: 322.18
InChI Key: XEMDIIMSNFRKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromothiophen-2-ylmethyl) phthalimide is a chemical compound with the molecular formula C13H8BrNO2S and a molecular weight of 322.18 g/mol It is characterized by the presence of a phthalimide group attached to a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromothiophen-2-ylmethyl) phthalimide typically involves the reaction of 4-bromothiophen-2-ylmethanol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromothiophen-2-ylmethyl) phthalimide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The phthalimide group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

N-(4-Bromothiophen-2-ylmethyl) phthalimide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromothiophen-2-ylmethyl) phthalimide involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting certain enzymes or receptors, leading to therapeutic effects. The bromothiophene moiety is responsible for binding to the active site of the target enzyme, while the phthalimide group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorothiophen-2-ylmethyl) phthalimide
  • N-(4-Methylthiophen-2-ylmethyl) phthalimide
  • N-(4-Fluorothiophen-2-ylmethyl) phthalimide

Uniqueness

N-(4-Bromothiophen-2-ylmethyl) phthalimide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro, methyl, and fluoro analogs. Additionally, the bromine atom enhances the compound’s ability to participate in halogen bonding, which can be advantageous in drug design and materials science .

Properties

IUPAC Name

2-[(4-bromothiophen-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO2S/c14-8-5-9(18-7-8)6-15-12(16)10-3-1-2-4-11(10)13(15)17/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMDIIMSNFRKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.